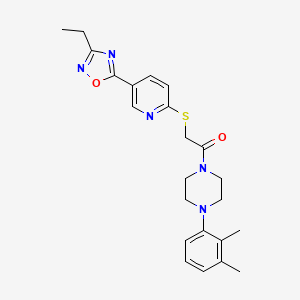
1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from selected precursors. For instance, compounds with similar structures have been synthesized through reactions involving initial formation of diazonium salts, followed by coupling with active compounds or the reaction of certain piperazine derivatives with halogen-containing compounds to afford the desired heterocyclic derivatives (Attaby et al., 2006; Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like IR, NMR, mass spectra, and elemental analyses. These analyses elucidate the chemical structures of newly synthesized heterocyclic compounds, confirming the presence of specific functional groups and the overall molecular architecture (Şahin et al., 2012).
Chemical Reactions and Properties
Chemical reactions of related compounds often involve interactions with active halogen-containing compounds or the coupling with active -CH2- containing compounds. The nature of the substituents and the core structure significantly influence the reactivity and the types of reactions these compounds can undergo (Attaby et al., 2006).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under different conditions. X-ray diffraction analysis has been used to study the crystal structure, revealing intermolecular hydrogen bonds that stabilize the crystal structure (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties are closely related to the functional groups present in these compounds. Studies have shown that these compounds exhibit a range of activities, including antiviral and antimicrobial activities, which are attributed to their specific chemical structures (Attaby et al., 2006).
Scientific Research Applications
Wound Healing Properties
Vinaya et al. (2009) discovered that certain ethanone derivatives showed significant in vivo wound healing activity in Swiss albino rats. The findings indicated faster epithelialization, increased tensile strength, and heightened collagenation in wounds treated with specific compounds, suggesting a potential for these derivatives in therapeutic wound treatment applications (Vinaya et al., 2009).
Antitubercular Activity
Shindikar and Viswanathan (2005) synthesized novel fluoroquinolones and evaluated their in vivo activity against Mycobacterium tuberculosis H37Rv in mice. The compounds showed activity comparable to sparfloxacin, indicating their potential as antitubercular agents (Shindikar & Viswanathan, 2005).
Anticonvulsant Activity
Rybka et al. (2017) described a series of pyrrolidine-2,5-dione derivatives with potential as anticonvulsant agents. Their research included pharmacological screening and determination of the lipophilicity of the compounds, revealing promising candidates for further development in anticonvulsant drug research (Rybka et al., 2017).
Effects on Cognitive Functions
Li Ming-zhu (2008) synthesized derivatives of 4-substituted piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and studied their effects on memory abilities in mice, indicating potential cognitive enhancement properties (Li Ming-zhu, 2008).
Anticancer Properties
Wang et al. (2011) conducted virtual screening, synthesis, and pharmacokinetic characterization of compounds targeting the urokinase receptor (uPAR). Their studies indicated potential anticancer properties, particularly in the context of breast tumor metastasis, suggesting these derivatives as starting points for new anticancer agents (Wang et al., 2011).
properties
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-4-20-25-23(30-26-20)18-8-9-21(24-14-18)31-15-22(29)28-12-10-27(11-13-28)19-7-5-6-16(2)17(19)3/h5-9,14H,4,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRPXYOFZVACFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC(=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2,3-Dimethylphenyl)piperazin-1-yl)-2-((5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(benzyloxy)-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2496333.png)

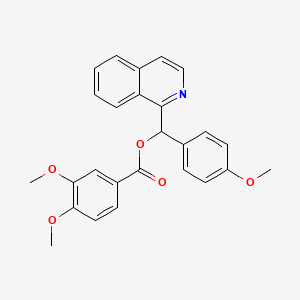
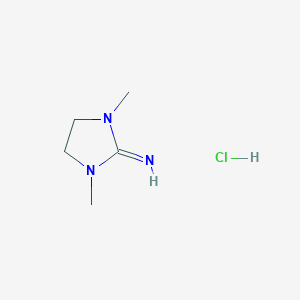
![(3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(4-fluorophenyl)methanone](/img/structure/B2496340.png)
![(4-methylpiperazino){2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}methanone](/img/structure/B2496341.png)

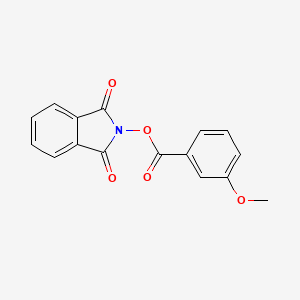
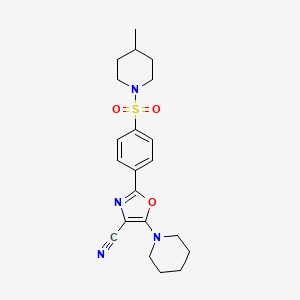
![(Z)-2-Cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B2496349.png)
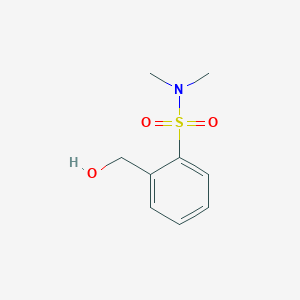
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2496352.png)
![N-(2-fluorophenyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B2496353.png)